

Application Note: Detection of PARP Cleavage Induced by Delanzomib Using Western Blot

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Compound of Interest

Compound Name: *Delanzomib*

Cat. No.: *B1684677*

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Abstract

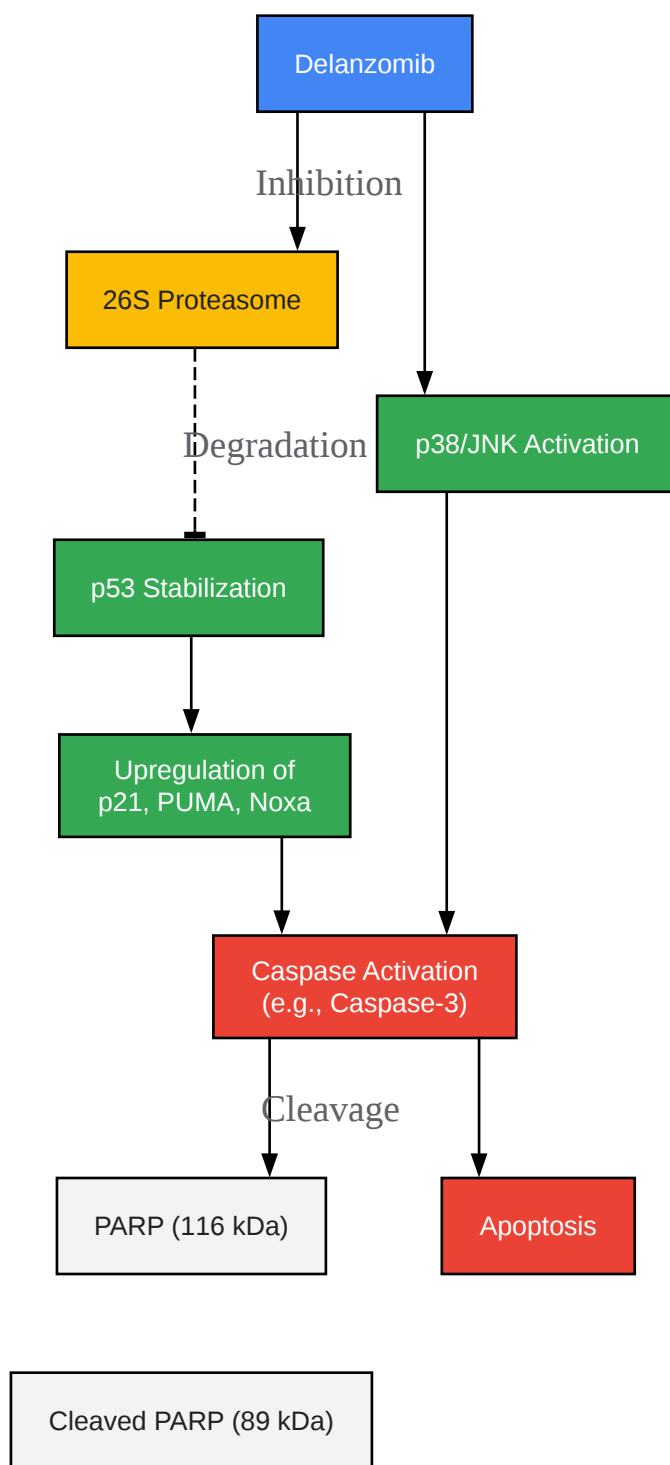
This application note provides a detailed protocol for the detection of Poly (ADP-ribose) polymerase (PARP) cleavage in cell cultures treated with **Delanzomib**, a novel proteasome inhibitor. **Delanzomib** has been shown to induce apoptosis in various cancer cell lines, and a key indicator of this process is the cleavage of PARP by activated caspases. This document outlines the signaling pathway of **Delanzomib**-induced apoptosis, a comprehensive Western blot protocol for detecting PARP cleavage, and a summary of expected results.

Introduction

Delanzomib (CEP-18770) is a potent, orally active inhibitor of the chymotrypsin-like activity of the 26S proteasome. By inhibiting the proteasome, **Delanzomib** disrupts the degradation of various cellular proteins, leading to the accumulation of pro-apoptotic proteins and the induction of apoptosis in cancer cells. One of the key hallmarks of apoptosis is the cleavage of the 116 kDa PARP protein by caspase-3 and caspase-7 into an 89 kDa and a 24 kDa fragment. This cleavage event inactivates PARP, an enzyme involved in DNA repair, and is a reliable marker for apoptosis. Western blotting is a widely used and effective technique to detect the cleaved PARP fragment, thereby providing a quantitative measure of apoptosis induction.

Delanzomib-Induced Apoptosis Signaling Pathway

Delanzomib, as a proteasome inhibitor, stabilizes the tumor suppressor protein p53 and induces the expression of its transcriptional targets, such as p21, PUMA, and Noxa. This, in conjunction with the activation of stress-activated protein kinases like p38 and JNK, leads to the activation of the intrinsic apoptotic pathway. This cascade of events culminates in the activation of executioner caspases, such as caspase-3, which then cleave PARP, leading to the characteristic fragmentation of the protein and the execution of apoptosis.



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